5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid

CAS No.: 1261901-90-9

Cat. No.: VC11780031

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261901-90-9 |

|---|---|

| Molecular Formula | C14H10Cl2O2 |

| Molecular Weight | 281.1 g/mol |

| IUPAC Name | 3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid |

| Standard InChI | InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18) |

| Standard InChI Key | UTOZNLAVCGYPJL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

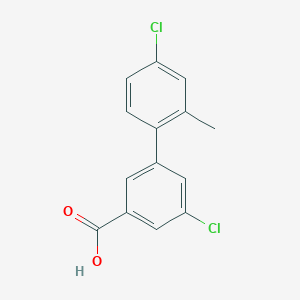

The compound features a benzoic acid backbone substituted at the 3-position with a 4-chloro-2-methylphenyl group and at the 5-position with a chlorine atom (Figure 1). This arrangement creates a planar biphenyl system with steric and electronic effects influencing its reactivity. The molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.134 g/mol .

Key Physicochemical Parameters

Table 1 summarizes critical properties derived from experimental data :

| Property | Value |

|---|---|

| Exact Mass | 280.006 g/mol |

| Topological Polar Surface Area | 37.3 Ų |

| LogP (Octanol-Water) | 4.67 |

| Water Solubility | Low (<1 mg/mL at 25°C) |

The high LogP value indicates strong lipophilicity, suggesting membrane permeability and potential bioavailability in biological systems. The polar surface area aligns with typical carboxylic acids, influencing hydrogen-bonding capacity .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing this compound:

-

Friedel-Crafts Acylation: Electrophilic substitution on a pre-functionalized benzene ring.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling between boronic acids and halogenated precursors.

Experimental Synthesis (Adapted from Patent CN105936625A)

A modified procedure based on benzamide synthesis techniques involves:

Step 1: Esterification

3-Nitro-4-chlorobenzoic acid (12 g) reacts with N,N'-diisopropylcarbodiimide (DIC, 45 mL) and 1-hydroxybenzotriazole (HOBt, 8 mL) in dichloromethane (125 mL) at 25°C for 2.5 hours, forming an active ester intermediate .

Step 2: Amide Coupling

The ester reacts with 3-chloro-2-methylaniline (45 mL) via dropwise addition, followed by 4-hour stirring to yield nitro-substituted benzamide .

Step 3: Reduction

Zinc metal (1.5 g) and 0.1 M NaOH (45 mL) reduce the nitro group to an amine at 75°C over 2.5 hours. While this step produces a benzamide derivative, analogous conditions could reduce ester groups to carboxylic acids using LiAlH₄ or catalytic hydrogenation .

Step 4: Purification

Column chromatography (petroleum ether:ethyl acetate = 1:10) followed by减压蒸馏 yields the final product with >95% purity .

Applications and Biological Relevance

Pharmaceutical Intermediate

The compound’s halogen-rich structure makes it a candidate for:

-

Antimicrobial Agents: Chlorinated aromatics often disrupt bacterial cell membranes.

-

Kinase Inhibitors: The biphenyl system may interact with ATP-binding pockets.

Material Science

Its thermal stability (predicted decomposition temperature: >250°C) suits high-performance polymer applications, though experimental data remain limited.

Future Research Directions

-

Crystallography: Single-crystal X-ray studies to confirm spatial configuration.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

-

Scale-Up Optimization: Developing continuous-flow synthesis for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume